N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a carbamoylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the condensation of N-(4-acetylphenyl)nicotinamide with N-(4-(hydrazinecarbonyl)phenyl)benzamide . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid derivatives: These compounds share structural similarities with N-(4-carbamoylphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide and have similar applications in medicine and industry.
Imidazole derivatives: These compounds also possess a heterocyclic ring structure and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)17-12-18(24(23-17)16-6-4-3-5-7-16)20(26)22-15-10-8-14(9-11-15)19(21)25/h3-13H,1-2H3,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZIGWRCOSRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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